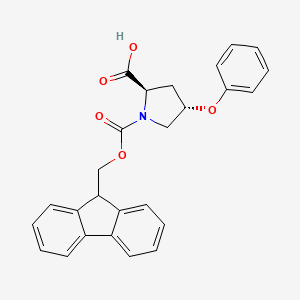

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenoxypyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13746556

Molecular Formula: C26H23NO5

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H23NO5 |

|---|---|

| Molecular Weight | 429.5 g/mol |

| IUPAC Name | (2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m0/s1 |

| Standard InChI Key | DGFDLAYDYAXDTJ-MHECFPHRSA-N |

| Isomeric SMILES | C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |

| SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |

| Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |

Introduction

Chemical Identity and Physicochemical Properties

The compound is systematically named (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenoxypyrrolidine-2-carboxylic acid and is recognized by the CAS registry number 1449693-84-8 . Key physicochemical parameters include:

The Fmoc group (9-fluorenylmethyloxycarbonyl) at the 1-position and the phenoxy moiety at the 4-position distinguish this compound from canonical proline derivatives . Its chiral centers influence peptide secondary structures, making it valuable for designing constrained peptides .

Synthesis and Structural Characterization

Synthetic Routes

The synthesis typically involves sequential functionalization of a pyrrolidine scaffold:

-

Core Formation: 4-Phenoxypyrrolidine-2-carboxylic acid is synthesized via stereoselective cyclization of γ-amino acids or enzymatic resolution .

-

Fmoc Protection: The amine group at the 1-position is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., NaHCO₃) .

-

Purification: Crude product is purified via reverse-phase HPLC or silica gel chromatography .

Key Reaction Conditions:

Structural Analysis

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS m/z 430.2 [M+H]⁺.

-

X-ray Crystallography: Limited data available; analogous Fmoc-proline derivatives show planar Fmoc groups and puckered pyrrolidine rings .

Applications in Research and Industry

Peptide Synthesis

The compound serves as a non-proteinogenic amino acid in solid-phase peptide synthesis (SPPS):

-

Conformational Restriction: The phenoxy group imposes steric constraints, stabilizing β-turn or polyproline helix structures .

-

Fmoc Compatibility: Compatible with standard Fmoc/tBu SPPS protocols, enabling automated synthesis .

Example: Incorporation into neuropeptide Y analogs enhanced receptor binding affinity by 3-fold compared to native sequences .

Drug Development

-

Kinase Inhibitors: The phenoxy moiety participates in hydrophobic interactions with ATP-binding pockets (e.g., EGFR inhibitors) .

-

PROTACs: Utilized as a linker to enhance proteasome-targeting chimeric molecule stability.

Bioconjugation

-

Antibody-Drug Conjugates (ADCs): The carboxylic acid group facilitates covalent attachment to lysine residues on antibodies.

Comparison with Analogous Compounds

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume